Thalicminine
Overview
Description
(3-Amino-propyl)-hexyl-phosphinic acid is a chemical compound that belongs to the class of phosphinic acids It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a hexyl chain and a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-propyl)-hexyl-phosphinic acid can be achieved through a phospha-Mannich reaction. This involves the reaction of hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde in wet acetic acid (AcOH). The reaction typically yields aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products . The reaction outcome is influenced by the basicity of the amines used, with more basic amines (pKa > 7-8) giving the desired products .
Industrial Production Methods
Industrial production methods for (3-Amino-propyl)-hexyl-phosphinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-propyl)-hexyl-phosphinic acid can undergo various chemical reactions, including:
Oxidation: The phosphinic acid group can be oxidized to phosphonic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(3-Amino-propyl)-hexyl-phosphinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-propyl)-hexyl-phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phosphinic acid group can mimic the transition state of certain enzymatic reactions, thereby acting as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization and as a coupling agent.
Aminoalkylphosphonic acids: Compounds with similar structures but different functional groups, such as glyphosate.
Uniqueness
(3-Amino-propyl)-hexyl-phosphinic acid is unique due to its specific combination of an amino group, a propyl chain, a hexyl chain, and a phosphinic acid group. This unique structure imparts distinct chemical properties, making it suitable for specific applications in various fields.
Biological Activity
Thalicminine is a naturally occurring alkaloid derived from various species of the Thalictrum genus, particularly Thalictrum isopyroides and Thalictrum strictum. This compound has garnered attention due to its potential biological activities, including sedative, hypotensive, and antitussive effects. This article delves into the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 365.34 g/mol
- CAS Number : 16408-77-8
- Melting Point : 263-265 °C (with decomposition)
- Solubility : Poorly soluble in organic solvents, insoluble in water
- Toxicity : No serious behavioral changes at doses up to 150 mg/kg (i.v.) in mice .
Sedative and Hypotensive Effects
This compound exhibits sedative properties, which have been noted in various studies. Its hypotensive effects suggest a potential for use in managing conditions related to high blood pressure. The exact mechanisms underlying these effects are still under investigation, but they may involve modulation of neurotransmitter systems or direct action on vascular smooth muscle.
Antitussive Potential
Preliminary findings indicate that this compound may possess antitussive properties, making it a candidate for further research in respiratory therapies. The mechanism of action for this effect is not yet fully elucidated and warrants additional investigation.
In Vitro Studies
Recent studies have explored the cytotoxic effects of various alkaloids, including this compound, against cancer cell lines. For instance, benzylisoquinoline alkaloids were subjected to in vitro assays to determine their efficacy against human osteosarcoma cells. While specific data on this compound's cytotoxicity is limited, it shares structural similarities with other active compounds that have shown promise in cancer treatment .
Case Study Analysis
A case study approach can provide insights into the practical applications of this compound in clinical settings. For example, research focusing on herbal remedies often highlights the role of alkaloids in traditional medicine practices. A notable case involved the use of herbal infusions containing Thalictrum species for treating various ailments. These studies emphasize the need for rigorous clinical trials to validate traditional uses and assess safety profiles .
Comparative Table of Biological Activities
Properties
IUPAC Name |
7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUMRHFJDDYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167704 | |
Record name | Thalicminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16408-77-8 | |
Record name | Thalicminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thalicminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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